N-(5-chloro-2-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide
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Description
N-(5-chloro-2-methylphenyl)-2-{[4-(4-methylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H18ClN3O2S and its molecular weight is 399.89. The purity is usually 95%.
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Scientific Research Applications
Anti-inflammatory Applications
The synthesis of novel compounds with anti-inflammatory activity has been explored, such as in the study by Sunder and Maleraju (2013), where derivatives were synthesized and evaluated for their anti-inflammatory properties. Some of the synthesized compounds showed significant activity, suggesting potential therapeutic applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).
Antibacterial Applications
Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives that exhibited significant antibacterial activity. The synthesis involved creating compounds that were then tested for their effectiveness against various bacterial strains, indicating the potential of such compounds in developing new antibacterial agents (Ramalingam et al., 2019).
Anticancer Applications
Research into the anticancer activity of related compounds has also been conducted. Evren et al. (2019) investigated the anticancer activity of 5-methyl-4-phenyl thiazole derivatives, showing that some compounds exhibited high selectivity and significant cytotoxicity against cancer cell lines, offering insights into the potential use of similar compounds in cancer therapy (Evren et al., 2019).
Antioxidant Activity
The synthesis and characterization of coordination complexes with antioxidant activity were discussed by Chkirate et al. (2019), where the synthesized compounds presented significant antioxidant activity in vitro. This suggests the potential application of such compounds in mitigating oxidative stress-related conditions (Chkirate et al., 2019).
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(4-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-3-7-16(8-4-13)24-10-9-22-19(20(24)26)27-12-18(25)23-17-11-15(21)6-5-14(17)2/h3-11H,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZDFPSEGJQVGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=C(C=CC(=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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